

# Early-Phase Research on Keverprazan (P-CAB agent 2): A Technical Guide

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## Compound of Interest

Compound Name: P-CAB agent 2

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## Introduction

Keverprazan, also referred to as "**P-CAB agent 2**," is a novel, orally active potassium-competitive acid blocker (P-CAB) that has demonstrated potent and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the early-phase research on Keverprazan, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing core mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of acid-related gastrointestinal disorders.

## Mechanism of Action

Keverprazan is a member of the P-CAB class of drugs, which act by competitively and reversibly binding to the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) in gastric parietal cells. Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly, P-CABs can inhibit the proton pump without the need for acid activation, leading to a more rapid onset of action.

## Preclinical Pharmacology

In preclinical studies, Keverprazan has been shown to be a potent inhibitor of H<sup>+</sup>/K<sup>+</sup>-ATPase with an IC<sub>50</sub> value of less than 100 nM. It exhibits selectivity for the gastric proton pump and has been observed to inhibit histamine-induced gastric acid secretion without causing acute toxicity. An in-vitro study on the hERG potassium channel reported an IC<sub>50</sub> value of 18.69 μM.

## Quantitative Data from Early-Phase Clinical Trials

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) data from Phase I and Phase II clinical trials of Keverprazan.

**Table 1: Pharmacokinetic Parameters of Single Ascending Doses of Keverprazan in Healthy Volunteers (Phase Ia)**

Dose	T <sub>max</sub> (h)	C <sub>max</sub> (ng/mL)	AUC (ng·h/mL)	t <sub>1/2</sub> (h)	CL/F (L/h)
5 mg	1.25 - 1.75	-	-	6.00 - 7.17	88.8 - 198
10 mg	1.25 - 1.75	-	-	6.00 - 7.17	88.8 - 198
20 mg	1.25 - 1.75	-	-	6.00 - 7.17	88.8 - 198
40 mg	1.25 - 1.75	-	-	6.00 - 7.17	88.8 - 198
60 mg	1.25 - 1.75	-	-	6.00 - 7.17	88.8 - 198

C<sub>max</sub> and AUC increased with the dose.[\[1\]](#)

**Table 2: Pharmacodynamic Effect of Single Ascending Doses of Keverprazan in Healthy Volunteers (Phase Ia)**

Dose	Intragastric pH >5 Holding Time Ratio (HTR) over 24h (%)
5 mg	7.9 ± 8.1
10 mg	26.2 ± 22.8
20 mg	80.2 ± 8.8
40 mg	88.1 ± 8.6
60 mg	93.0 ± 1.7
30 mg Lansoprazole	57.1 ± 26.4

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[\[1\]](#)

**Table 3: Effect of Food on Keverprazan Pharmacokinetics (Phase Ib)**

Parameter	Geometric Mean Ratio (90% CI) (Fed vs. Fasting)
C <sub>max</sub>	126.8% (109.0% - 147.5%)
AUC <sub>0-∞</sub>	134.9% (123.8% - 146.9%)

**Table 4: Pharmacokinetic Parameters of Multiple Doses of Keverprazan in Healthy Volunteers (Phase Ic, Day 7)**

Dose	T <sub>max</sub> (h)	C <sub>max</sub> (ng/mL)	t <sub>1/2</sub> (h)
20 mg	1.25 - 3.0	43.1	6.23
40 mg	1.25 - 3.0	93.2	7.01

A steady-state in exposure was generally reached after 7 days of treatment with no apparent accumulation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

**Table 5: Pharmacodynamic Effect of Multiple Doses of Keverprazan in Healthy Volunteers (Phase Ic)**

Treatment	Intragastric pH >5 HTR over 24h (%) - Day 1	Intragastric pH >5 HTR over 24h (%) - Day 7
20 mg Keverprazan	84.4	97.4
40 mg Keverprazan	84.5	100.0
20 mg Vonoprazan	79.1	99.0

The intragastric pH >5 HTR of keverprazan reached a plateau at 20 mg.[\[2\]](#)[\[3\]](#)[\[4\]](#)

**Table 6: Efficacy of Keverprazan in Patients with Duodenal Ulcer (Phase II)**

Treatment Group	Duodenal Ulcer Healing Rate at Week 4 (%)	Duodenal Ulcer Healing Rate at Week 6 (%)
20 mg Keverprazan	87.27	96.36
30 mg Keverprazan	90.16	98.36
30 mg Lansoprazole	79.69	92.19

Keverprazan was effective and non-inferior to lansoprazole in healing duodenal ulcers.[\[5\]](#)

**Table 7: Safety and Tolerability of Keverprazan in Early-Phase Trials**

Study Phase	Keverprazan Adverse Event Rate	Placebo/Comparat or Adverse Event Rate	Notes
Phase Ia (SAD)	32.50% (13/40 subjects)	37.50% (Placebo), 50.00% (Lansoprazole)	All adverse events were mild.[1]
Phase Ic (MAD)	56.25% (9/16 subjects)	50.00% (Placebo), 50.00% (Vonoprazan)	Adverse events were mild, with one moderate abdominal pain leading to withdrawal. No serious adverse events occurred.[2][3][4]
Phase II (DU)	Lower than 30 mg Lansoprazole and 30 mg Keverprazan groups ( $p < 0.05$ )	-	The incidence of adverse events in the 20 mg keverprazan group was significantly lower.[5]

## Experimental Protocols

### Phase Ia: Single Ascending Dose Study in Healthy Chinese Subjects

- Study Design: A randomized, placebo- and positive-controlled, dose-escalated Phase Ia trial. [1]
- Participants: Healthy Chinese subjects.[1]
- Dosing: Subjects were enrolled in sequential dose groups of 5 mg, 10 mg, 20 mg, 40 mg, and 60 mg of Keverprazan. Within each dose group, subjects were randomized to receive a single oral dose of Keverprazan (n=8), lansoprazole 30 mg (n=2), or placebo (n=2).[1]
- Assessments:

- Pharmacokinetics: Blood samples were collected at predefined time points to determine plasma concentrations of Keverprazan and calculate PK parameters including Tmax, Cmax, AUC, t1/2, and CL/F.[1]
- Pharmacodynamics: Intragastric pH was monitored continuously over a 24-hour period to determine the percentage of time the pH remained above 5 (pH >5 HTR).[1]
- Safety: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.[1]

## Phase Ib: Food-Effect Study in Healthy Subjects

- Study Design: A randomized, open-label, two-period, two-sequence crossover study.
- Participants: Healthy subjects.
- Procedure: Subjects received a single oral dose of Keverprazan under both fasting and fed (high-fat meal) conditions, with a washout period between treatments.
- Assessments:
  - Pharmacokinetics: Serial blood samples were collected to determine the effect of food on the Cmax and AUC of Keverprazan.

## Phase Ic: Multiple Ascending Dose Study in Healthy Adults

- Study Design: A randomized, positive- and placebo-controlled Phase Ic trial.[3]
- Participants: Twenty-six healthy adults.[3]
- Dosing: Subjects were randomized to receive daily oral doses of 20 mg Keverprazan (n=8), 40 mg Keverprazan (n=8), placebo (n=6), or 20 mg vonoprazan (n=4) for 7 consecutive days.[3]
- Assessments:

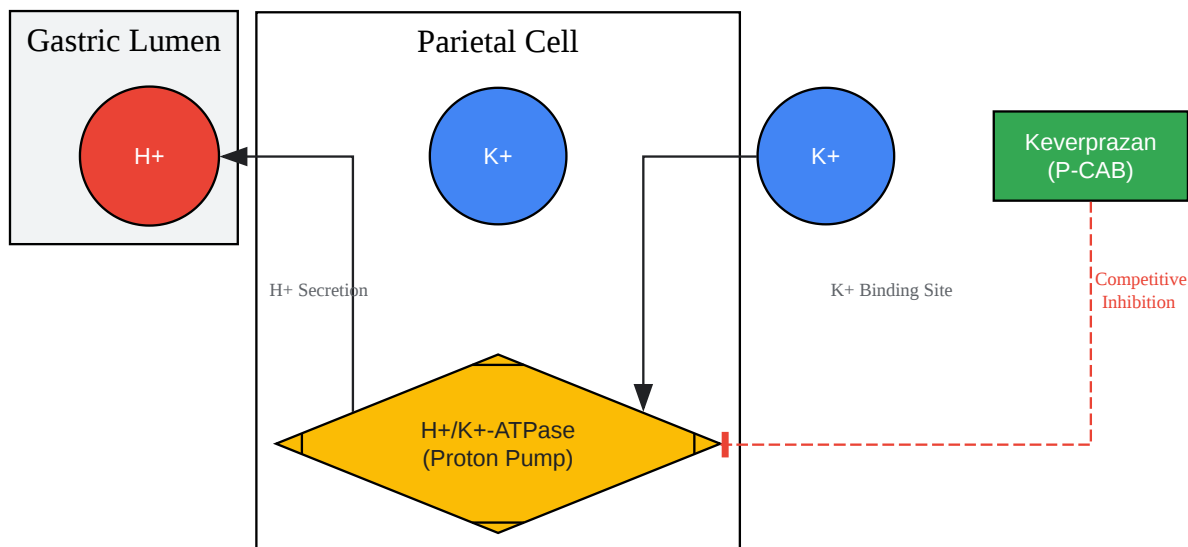
- Pharmacokinetics: Blood samples were collected on day 1 and day 7 to determine plasma concentrations and assess for drug accumulation.[3]
- Pharmacodynamics: 24-hour intragastric pH monitoring was performed on day 1 and day 7 to evaluate the acid-suppressing effect.[3]
- Safety: Comprehensive safety monitoring was conducted throughout the study.[3]

## Phase II: Efficacy and Safety Study in Patients with Duodenal Ulcer

- Study Design: A randomized, double-blind, double-dummy, multicenter, parallel-controlled study.[5]
- Participants: Patients with endoscopically confirmed active duodenal ulcers.[5]
- Dosing: A total of 180 subjects were randomized to receive either 20 mg Keverprazan, 30 mg Keverprazan, or 30 mg lansoprazole once daily for 4 to 6 weeks.[5]
- Assessments:
  - Efficacy: The primary endpoint was the duodenal ulcer healing rate at week 6, as confirmed by endoscopy. The healing rate at week 4 was a secondary endpoint.
  - Safety: The incidence of adverse events was monitored and compared between the treatment groups.[5]

## Mandatory Visualizations

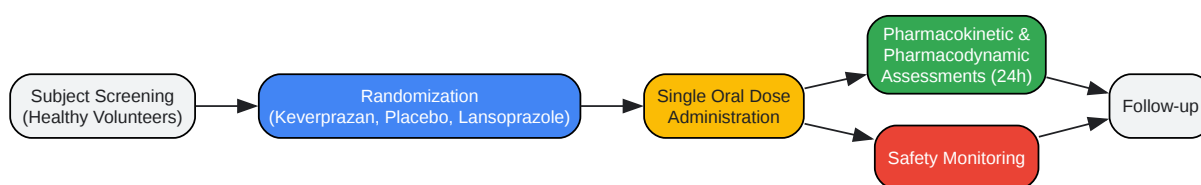
### Signaling Pathway of Keverprazan



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Caption: Mechanism of action of Keverprazan on the gastric proton pump.

## Experimental Workflow: Phase Ia Single Ascending Dose Trial

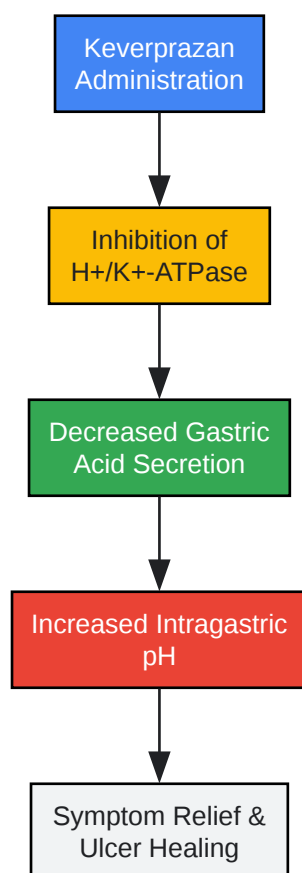


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Caption: Workflow of the Phase Ia single ascending dose clinical trial.

## Logical Relationship: Keverprazan's Therapeutic Effect





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Caption: Logical cascade of Keverprazan's therapeutic effect.

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